molecular formula C23H21BrFN5O3 B2658480 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1351847-86-3

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2658480
CAS No.: 1351847-86-3
M. Wt: 514.355
InChI Key: XDOPJSPLVYHPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a potent, selective, and cell-active ATP-competitive inhibitor of MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1/2), with a primary affinity for MNK1. This compound functions by potently inhibiting the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at Ser209, a key post-translational modification that regulates the oncogenic translation program. By targeting the MNK-eIF4E axis, this inhibitor provides a valuable chemical tool for researchers to dissect the role of this pathway in cancer cell proliferation, survival, and tumor progression. Its application is central to investigating the potential of MNK inhibition as a therapeutic strategy , particularly in contexts such as acute myeloid leukemia (AML), solid tumors, and other malignancies driven by dysregulated mRNA translation. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrFN5O3/c1-12-5-7-16(10-18(12)25)26-22(31)21-13(2)30(29-28-21)11-19-14(3)33-23(27-19)17-9-15(24)6-8-20(17)32-4/h5-10H,11H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOPJSPLVYHPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule characterized by multiple functional groups, including a triazole ring and an oxazole moiety. These structural features suggest significant potential for various biological activities, making it a candidate for further pharmacological studies.

Structural Features

The compound's structure can be broken down into several key components that contribute to its biological activity:

Structural Feature Description Biological Activity
Triazole RingA five-membered ring containing three nitrogen atomsAntimicrobial activity
Oxazole MoietyA five-membered ring with one nitrogen and one oxygenAnti-inflammatory effects
Aromatic SubstituentsIncludes bromine and fluorine substitutionsEnhanced lipophilicity and potential anticancer properties

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with triazole rings often exhibit antimicrobial properties. For instance, derivatives similar to the target compound have shown significant effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and up to 156.47 µM against Gram-negative bacteria .

Anti-inflammatory Properties

The oxazole moiety is known for its anti-inflammatory effects. Studies suggest that compounds containing this structure can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The presence of halogenated groups like bromine may enhance these effects by increasing the compound's reactivity and interaction with biological targets.

Anticancer Potential

The combination of the triazole and oxazole structures has been linked to anticancer activity. Some studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific substitutions on the aromatic rings may also contribute to selective targeting of cancer cells while sparing normal cells.

Case Studies

Several case studies have provided insights into the biological activity of compounds related to the target molecule:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans, with IC50 values significantly lower than those of standard antifungal agents . This suggests that the target compound may possess similar antifungal properties.
  • Oxazole-Based Anti-inflammatory Agents : Research has shown that oxazole-containing compounds can effectively reduce inflammation in animal models of arthritis, indicating a potential therapeutic application for inflammatory diseases .
  • Anticancer Activity Assessment : In vitro studies have tested various derivatives of triazoles and oxazoles against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing cell death.

Scientific Research Applications

Structural Features

The compound consists of several key components that contribute to its biological activity:

Structural FeatureDescriptionBiological Activity
Triazole Ring A five-membered ring containing three nitrogen atomsAntimicrobial activity
Oxazole Moiety A five-membered ring with one nitrogen and one oxygenAnti-inflammatory effects
Aromatic Substituents Includes bromine and fluorine substitutionsEnhanced lipophilicity and potential anticancer properties

Research indicates that this compound exhibits a range of biological activities, which can be categorized into three main areas:

Antimicrobial Activity

Compounds containing triazole rings have shown significant antimicrobial properties. Studies have reported that derivatives similar to this compound are effective against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Minimum inhibitory concentration (MIC) values for these bacteria range from 4.69 to 22.9 µM against Gram-positive bacteria and up to 156.47 µM against Gram-negative bacteria.

Anti-inflammatory Properties

The oxazole moiety is associated with anti-inflammatory effects. Research suggests that compounds featuring this structure can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The presence of halogenated groups such as bromine may enhance these effects by increasing the compound's reactivity and interaction with biological targets.

Anticancer Potential

The combination of triazole and oxazole structures has been linked to anticancer activity. Some studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth both in vitro and in vivo. The specific substitutions on the aromatic rings may contribute to selective targeting of cancer cells while sparing normal cells.

Case Studies

Several case studies have highlighted the biological activity of compounds related to the target molecule:

  • Study on Triazole Derivatives : Research demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans, with IC50 values significantly lower than those of standard antifungal agents, suggesting that the target compound may possess similar antifungal properties.
  • Oxazole-Based Anti-inflammatory Agents : Studies have shown that oxazole-containing compounds can effectively reduce inflammation in animal models of arthritis, indicating potential therapeutic applications for inflammatory diseases.
  • Anticancer Activity Assessment : In vitro studies tested various derivatives of triazoles and oxazoles against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides. Below is a structural and functional comparison with key analogs:

Compound Core Structure Substituents Key Features Reference
Target Compound 1H-1,2,3-triazole-4-carboxamide - 5-Methyl triazole
- 1,3-Oxazol-4-ylmethyl with 5-bromo-2-methoxyphenyl and 5-methyl groups
- N-(3-fluoro-4-methylphenyl)
High steric bulk from oxazole and bromine; fluorine enhances metabolic stability.
Compound I (ZIPSEY) 1H-1,2,3-triazole-4-carboxamide - 5-Methyl triazole
- N-(1-hydroxy-3-phenylpropan-2-yl)
- 1-(4-chlorophenyl)
Hydroxyl group improves solubility; chlorophenyl enhances hydrophobic interactions.
Compound II (LELHOB) 1H-1,2,3-triazole-4-carboxamide - 5-Methyl triazole
- N-[(3-phenyl-1,2-oxazol-5-yl)methyl]
- 1-(4-chlorophenyl)
Oxazole-phenyl group mimics ATP-binding pockets in kinases.
Compound III (LOHWIP) 1H-1,2,3-triazole-4-carboxamide - Morpholino-methanone at C4
- 1-[8-(trifluoromethyl)quinolin-4-yl]
Trifluoromethyl group increases bioavailability; morpholine enhances solubility.
D731-0028 1H-1,2,3-triazole-4-carboxamide - 5-Isopropyl triazole
- N-(2-fluorophenyl)
- 1-Phenyl
Isopropyl group reduces polarity; phenyl-triazole combination favors π-π stacking.
N-Substituted Derivatives () 1H-1,2,3-triazole-4-carboxamide - 5-Methyl triazole
- 1-(4-methylphenyl)
- Variable N-substituents (e.g., amines)
Modular synthesis allows tuning of solubility and target affinity.

Key Insights:

Substituent Impact on Bioactivity: The 5-bromo-2-methoxyphenyl group in the target compound may enhance binding to hydrophobic pockets, as seen in brominated kinase inhibitors . Fluorine in the 3-fluoro-4-methylphenyl group reduces oxidative metabolism, a feature shared with fluorinated analogs like D731-0028 . Oxazole vs.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows General Procedure B (), involving Huisgen cycloaddition or Buchwald–Hartwig coupling for triazole formation .
  • Compared to derivatives in , the brominated oxazole introduces challenges in purification due to steric hindrance .

Metabolic Stability :

  • Fluorinated phenyl groups (target compound, D731-0028) resist CYP450-mediated oxidation better than chlorophenyl (ZIPSEY) or methoxyphenyl (LELHOB) analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. For example, oxazole and triazole rings can be constructed via cyclization reactions. Evidence from analogous triazole-carboxamide syntheses (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide) suggests using azide-alkyne cycloaddition (CuAAC) for triazole formation and POCl₃-mediated cyclization for oxazole rings . Optimization of temperature (e.g., 120°C for cyclization in ) and catalyst selection (e.g., Cu(I) for CuAAC) is critical. Purity can be enhanced via recrystallization or chromatography, as demonstrated in oxadiazole derivatives .

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:

  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals from bromo, methoxy, and fluorophenyl groups.
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as done for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate .
  • DFT calculations : Model electronic effects of electron-withdrawing (Br, F) and donating (methoxy) groups on reactivity .

Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?

  • Methodological Answer : Triazole-carboxamides often target enzymes like carbonic anhydrase or kinases. For example, 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide inhibits carbonic anhydrase with IC₅₀ values < 1 µM . Use in vitro assays (e.g., fluorescence-based enzymatic inhibition) and docking studies to validate interactions. Evidence from oxazole derivatives (e.g., mGluR5 ligands in ) suggests structural analogs may bind allosteric sites .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

  • Methodological Answer :

  • Variation of substituents : Replace bromo/methoxy groups with bioisosteres (e.g., chloro, ethoxy) to assess effects on binding affinity.
  • Pharmacophore mapping : Use software like Schrödinger to identify critical hydrogen-bonding (carboxamide) and hydrophobic (methyl groups) motifs.
  • Selectivity screening : Test against off-target enzymes (e.g., HDACs, phosphodiesterases) using panels from and . SAR data from similar triazoles (e.g., PubChem entries ) show that fluorophenyl groups enhance membrane permeability.

Q. What experimental strategies resolve contradictions in solubility and bioavailability data across studies?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles (e.g., PEGylation), as triazoles in show improved solubility via N-cyclopentyl substitution.
  • Bioavailability assays : Compare in vitro Caco-2 permeability with in vivo PK studies in rodents. Contradictions may arise from assay conditions (e.g., pH, serum proteins); standardize protocols per ’s research chemistry guidelines.

Q. How can computational methods predict metabolic stability and toxicity risks?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or ADMETlab to estimate hepatic clearance (CYP450 interactions) and hERG inhibition.
  • Metabolite identification : Perform in silico cytochrome P450 metabolism simulations (e.g., StarDrop), validated via LC-MS/MS analysis of microsomal incubations. highlights bromo-substituents as potential toxicophores, requiring in vitro genotoxicity testing (Ames assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.